molecular formula C5H10N2O2 B2705163 dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine CAS No. 99325-84-5

dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine

Cat. No.: B2705163
CAS No.: 99325-84-5
M. Wt: 130.147
InChI Key: JKDKRCQFQLHTNV-SNAWJCMRSA-N
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Description

dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine is an organic compound characterized by its nitro group attached to a propenyl chain with a dimethylamine substituent

Scientific Research Applications

dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine typically involves the nitration of N,N-dimethyl-1-propen-2-amine. This can be achieved through the reaction of N,N-dimethyl-1-propen-2-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of advanced nitration techniques, such as microreactor technology, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso compounds or other oxidized nitrogen species.

    Reduction: Formation of N,N-dimethyl-1-propen-2-amine or its hydroxylamine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-nitroethane: Similar structure but with an ethane backbone.

    N,N-dimethyl-2-nitropropane: Contains an additional methyl group on the propane chain.

    N,N-dimethyl-1-nitrobutane: Longer carbon chain with a butane backbone.

Uniqueness

dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine is unique due to its specific propenyl structure, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the nitro group in conjugation with the double bond enhances its reactivity in various chemical transformations.

Properties

IUPAC Name

(E)-N,N-dimethyl-1-nitroprop-1-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDKRCQFQLHTNV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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